molecular formula C11H9IN2O B8331420 4-Iodo-6-(3-hydroxymethylphenyl)pyrimidine

4-Iodo-6-(3-hydroxymethylphenyl)pyrimidine

Cat. No. B8331420
M. Wt: 312.11 g/mol
InChI Key: NOHKORRMSNOSKM-UHFFFAOYSA-N
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Patent
US09162987B2

Procedure details

The compound was prepared according to Example 1 using 3-tert-butyloxymethylphenylboronic acid and 4,6-dichloropyrimidine. The resultant chloro compound was converted to iodo with hydroiodic acid as described in the general procedure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:5][CH2:6][C:7]1[CH:8]=[C:9](B(O)O)[CH:10]=[CH:11][CH:12]=1)(C)(C)C.Cl[C:17]1[CH:22]=[C:21](Cl)[N:20]=[CH:19][N:18]=1.[IH:24]>>[I:24][C:17]1[CH:22]=[C:21]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([CH2:6][OH:5])[CH:8]=2)[N:20]=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCC=1C=C(C=CC1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Three
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared

Outcomes

Product
Name
Type
Smiles
IC1=NC=NC(=C1)C1=CC(=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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